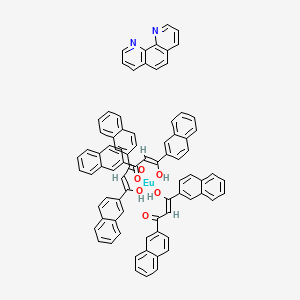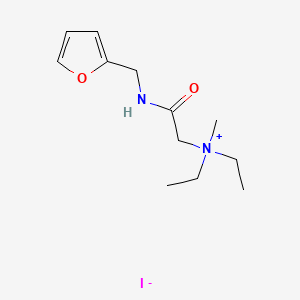
(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide is a quaternary ammonium compound with a unique structure that includes a furfuryl group, a carbamoylmethyl group, and diethylmethylammonium iodide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide typically involves the reaction of diethylmethylamine with furfuryl isocyanate, followed by quaternization with methyl iodide. The reaction conditions generally include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include acetonitrile or dichloromethane.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The product is usually purified by recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The furfuryl group can be oxidized to form furoic acid.
Reduction: The carbamoylmethyl group can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Furoic acid.
Reduction: The corresponding amine.
Substitution: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of ionic liquids and as a phase transfer catalyst.
Wirkmechanismus
The mechanism of action of (2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide involves its interaction with molecular targets through ionic and covalent bonding. The furfuryl group can participate in π-π interactions, while the quaternary ammonium group can interact with negatively charged sites on biomolecules. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Benzhydryloxyethyl)diethyl-methylammonium iodide: Similar structure but with a benzhydryloxy group instead of a furfuryl group.
Diethylmethylammonium methanesulfonate: Similar quaternary ammonium structure but with a methanesulfonate group.
Uniqueness
(2-Furfurylcarbamoylmethyl)diethylmethylammonium iodide is unique due to its combination of a furfuryl group and a carbamoylmethyl group, which imparts distinct chemical and biological properties compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
73664-17-2 |
|---|---|
Molekularformel |
C12H21IN2O2 |
Molekulargewicht |
352.21 g/mol |
IUPAC-Name |
diethyl-[2-(furan-2-ylmethylamino)-2-oxoethyl]-methylazanium;iodide |
InChI |
InChI=1S/C12H20N2O2.HI/c1-4-14(3,5-2)10-12(15)13-9-11-7-6-8-16-11;/h6-8H,4-5,9-10H2,1-3H3;1H |
InChI-Schlüssel |
LAPPWCIKLSXBPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](C)(CC)CC(=O)NCC1=CC=CO1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


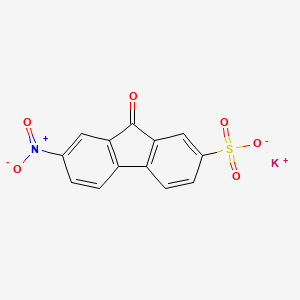
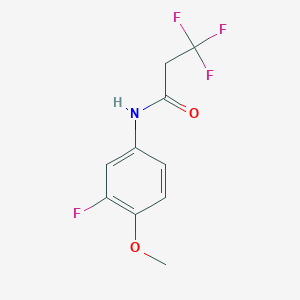
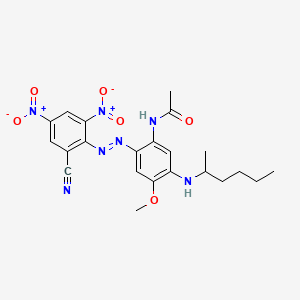
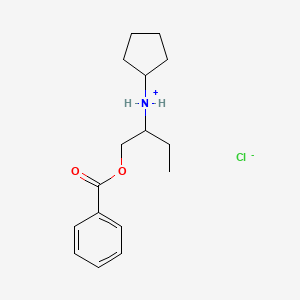
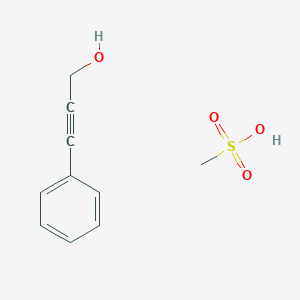

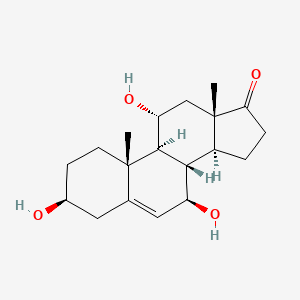
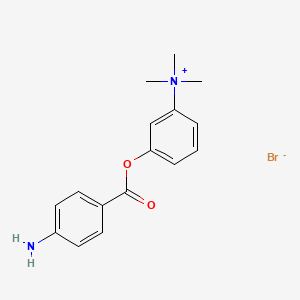

![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)


